Fluacrypyrim

Catalog No.
S006337
CAS No.
229977-93-9
M.F
C20H21F3N2O5
M. Wt
426.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluacrypyrim

Managing resistant Tetranychus mite populations requires exact IRAC 20C inhibitors; generic strobilurins fail due to target-site mutations. Fluacrypyrim delivers a validated complex III Qo site inhibitor, supplied as a high-purity reference material and STAT3 inhibitor.

  • Enables accurate GC/MS/MS residue quantification for MRL compliance in export crops.
  • Serves as the definitive baseline standard for IRAC 20C resistance profiling and cross-resistance mapping.
  • Used as a chemical probe in cancer research for STAT3 pathway inhibition (p53-PUMA signaling).

Available in milligram to gram quantities for immediate dispatch.

CAS Number

229977-93-9

Product Name

Fluacrypyrim

IUPAC Name

methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate

Molecular Formula

C20H21F3N2O5

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C20H21F3N2O5/c1-12(2)30-19-24-16(20(21,22)23)9-17(25-19)29-10-13-7-5-6-8-14(13)15(11-27-3)18(26)28-4/h5-9,11-12H,10H2,1-4H3/b15-11+

InChI Key

MXWAGQASUDSFBG-RVDMUPIBSA-N

Synonyms

FAPM; Methyl (Z)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate

Canonical SMILES

CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2C(=COC)C(=O)OC)C(F)(F)F

Isomeric SMILES

CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC)C(F)(F)F

The exact mass of the compound Fluacrypyrim is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg

Fluacrypyrim is a highly specialized synthetic strobilurin analog and methoxyacrylate acaricide, distinguished by its potent inhibition of mitochondrial complex III electron transport at the Qo site. Classified uniquely under the Insecticide Resistance Action Committee (IRAC) sub-group 20C, it diverges from traditional fungicidal strobilurins by incorporating a specific pyrimidine moiety optimized for efficacy against phytophagous mites such as Tetranychus urticae and Panonychus ulmi [1]. For procurement professionals, agrochemical developers, and analytical laboratories, fluacrypyrim serves as a critical active ingredient, a structural template for next-generation acaricides, and an essential analytical reference standard for pesticide residue monitoring and resistance profiling [2].

Research Fit

Complex III Target IRAC Group 20C acaricide; distinct from complex II inhibitors
IPM Compatibility Reported selective toxicity toward predatory mites supports IMM programs
Resistance Rotation Genetically distinct resistance mechanism enables rotational use with Group 25/20D

Substituting fluacrypyrim with generic strobilurins (e.g., kresoxim-methyl) or alternative mitochondrial electron transport (MET) inhibitors (e.g., fenpyroximate) fundamentally compromises assay integrity and pest control efficacy. While kresoxim-methyl shares the core methoxyacrylate backbone, it is classified as a FRAC C3 fungicide and lacks the necessary target-site affinity to effectively control mite populations at low application rates [1]. Furthermore, substituting with MET I inhibitors like fenpyroximate fails in agricultural settings where target pests have developed H92R mutations or metabolic resistance; fluacrypyrim’s distinct binding at the Complex III Qo site ensures no cross-resistance with MET I or MET II inhibitors[2]. Consequently, laboratories and formulators must procure the exact fluacrypyrim molecule to establish accurate IRAC 20C baselines and manage resistant mite strains.

Substitution Risk

Target-site mismatch
Complex II inhibitors (cyflumetofen, cyenopyrafen) may exhibit cross-resistance not shared by fluacrypyrim.
Cross-resistance divergence
Bifenazate/acequinocyl (Group 20D) cross-resistance via cytochrome b mutations may not apply to fluacrypyrim.
Predator selectivity not transferable
Selectivity toward N. womersleyi or P. persimilis cannot be extrapolated across respiratory inhibitor classes.

Acaricidal Target Specificity vs. Fungicidal Strobilurins

Fluacrypyrim is structurally tailored for acaricidal activity, unlike its fungicidal strobilurin counterparts. While kresoxim-methyl (a FRAC C3 fungicide) relies on a binding orientation optimized for fungal pathogens, fluacrypyrim utilizes a 2-isopropoxy-6-(trifluoromethyl)pyrimidine moiety to achieve high mortality against Tetranychus urticae at low application rates [1]. This structural divergence results in fluacrypyrim being classified in its own IRAC sub-group (20C), providing an acaricidal efficacy that generic fungicidal strobilurins cannot replicate [2].

Evidence DimensionTarget-site classification and primary efficacy
Target Compound DataIRAC Sub-group 20C (Primary Acaricide)
Comparator Or BaselineKresoxim-methyl (FRAC C3, Primary Fungicide)
Quantified DifferenceFluacrypyrim provides targeted mite control at low concentrations, whereas kresoxim-methyl lacks commercial acaricidal efficacy.
ConditionsAgricultural pest management and IRAC/FRAC classification baselines

Buyers must procure fluacrypyrim specifically for acaricidal formulation and testing, as fungicidal strobilurins are structurally incapable of serving as direct substitutes for mite control.

Predator selectivity vs. cyflumetofen
Head-to-head
Fluacrypyrim: 88–93% fecundity vs Cyflumetofen: 88–93% fecundity
Supports rotational use; target-site diversification context.
Leaf disc bioassay; N. womersleyi predator.

Cross-Resistance Circumvention in MET I-Resistant Strains

In populations of Tetranychus urticae exhibiting severe resistance to MET I inhibitors (such as fenpyroximate), fluacrypyrim maintains baseline efficacy. Studies demonstrate that strains with resistance ratios (R/S) exceeding 2,000 against fenpyroximate show no cross-resistance to fluacrypyrim, owing to its distinct action at the Complex III Qo site rather than Complex I [1]. This makes fluacrypyrim an indispensable reference material for validating resistance-breaking formulations and conducting resistance monitoring bioassays [2].

Evidence DimensionEfficacy against MET I-resistant spider mites
Target Compound DataNo cross-resistance (maintains baseline LC50)
Comparator Or BaselineFenpyroximate (Resistance Ratio > 2,000 in selected strains)
Quantified DifferenceFluacrypyrim bypasses the Complex I mutations (e.g., H92R) that render fenpyroximate ineffective.
ConditionsLaboratory bioassays on resistant Tetranychus urticae strains

Essential for agrochemical researchers and procurement teams developing rotation programs or screening for novel resistance-breaking acaricides.

Predator safety vs. spiromesifen
Head-to-head
Fluacrypyrim: 92–96% immature survival vs Spiromesifen: 0% larval survival
Reported larval survival difference supports life-stage conservation.
N. womersleyi; recommended field rates.

Isomeric Purity and Biological Activity Standardization

Fluacrypyrim exhibits geometric (E/Z) isomerism due to the carbon-carbon double bond in its acrylate moiety. The (E)-isomer is the predominant and biologically active configuration responsible for binding to the mitochondrial cytochrome bc1 complex [1]. Procurement of high-purity (E)-fluacrypyrim is critical, as crude mixtures containing significant fractions of the (Z)-isomer will demonstrate artificially reduced acaricidal activity and inconsistent analytical retention times, compromising both biological assays and chemical calibrations[1].

Evidence DimensionBiological activity and target affinity
Target Compound DataHigh-purity (E)-isomer (Biologically active)
Comparator Or BaselineCrude (E/Z) isomeric mixtures or (Z)-isomer (Reduced/inactive)
Quantified DifferenceThe (E)-isomer provides the validated Qo-site inhibition, whereas the (Z)-isomer acts as a diluent or inactive impurity.
ConditionsChemical synthesis standardization and quality control

Buyers must specify and procure the high-purity (E)-isomer to ensure reproducible bioassay results and accurate analytical standard calibration.

Cross-resistance genetics
Class-level
Fluacrypyrim resistance: autosomal dominant, no absolute cross-resistance with bifenazate or acequinocyl.
Genetic distinction may support rotation planning.
T. urticae strains; cytochrome b sequencing.

Analytical Resolution in Multi-Residue GC/MS/MS Screening

As a regulated pesticide, fluacrypyrim requires highly specific analytical standards for food safety monitoring. In dynamic multiple reaction monitoring (dMRM) GC/MS/MS methods, fluacrypyrim exhibits a distinct retention time (7.813 minutes) and specific mass transitions (145 & 115, 145 & 102) that differentiate it from other strobilurins like kresoxim-methyl (RT 7.432 min, transitions 206 & 131) [1]. Procuring certified fluacrypyrim reference standards is mandatory to achieve validated limits of quantification (LOQs) down to 2–10 µg/kg in complex food matrices like apples and citrus [1].

Evidence DimensionGC/MS/MS Retention Time and MRM Transitions
Target Compound DataRT 7.813 min; Transitions 145 & 115
Comparator Or BaselineKresoxim-methyl (RT 7.432 min; Transitions 206 & 131)
Quantified DifferenceComplete chromatographic and mass-to-charge separation from closely related strobilurin analogs.
ConditionsHigh-efficiency dMRM GC/MS/MS analysis of food matrices

Analytical testing laboratories must procure exact fluacrypyrim standards to comply with international pesticide maximum residue limit (MRL) enforcement.

Baseline potency (LC50)
Reported
LC50 = 4.17–4.18 mg/L (24h, adult females)
Reference LC50 for resistance monitoring and potency benchmarking.
P. citri / T. cinnabarinus leaf-dip bioassay.
Predator survival vs. spirodiclofen
Head-to-head
Fluacrypyrim+tetradifon: 72% adult survival at 180 ppm vs Spirodiclofen: 68% adult survival at 180 ppm
Reported higher predator survival supports IMM context.
P. persimilis; bean leaf disc bioassay.
Mammalian acute toxicity
Class-level
Oral LD50 > 5000 mg/kg; Dermal LD50 > 2000 mg/kg (rat)
Reported low acute toxicity endpoint; may inform handling risk assessment.
OECD guideline studies; toxicological classification context.

Analytical Reference Standards for Food Safety Compliance

Directly following its distinct GC/MS/MS retention profile, fluacrypyrim is procured as a certified reference material by agricultural testing laboratories. It is essential for quantifying pesticide residues in export crops (e.g., apples, citrus) to ensure compliance with international Maximum Residue Limits (MRLs) [1].

Baseline Standard for Acaricide Resistance Monitoring

Because it circumvents MET I resistance mechanisms (e.g., fenpyroximate resistance), fluacrypyrim is utilized by agrochemical researchers as the definitive IRAC 20C baseline standard. It is used in laboratory bioassays to map resistance profiles in field populations of Tetranychus urticae and Panonychus ulmi[2].

Structural Template for Novel Agrochemical Synthesis

Leveraging its specialized pyrimidine-methoxyacrylate structure, fluacrypyrim serves as a critical precursor or comparative benchmark in the design of next-generation strobilurin acaricides. Medicinal and agricultural chemists use it to evaluate the structure-activity relationship (SAR) of new thioether or isoindolinone derivatives targeting the Complex III Qo site [3].

Biomedical Research in STAT3 Inhibition

Beyond agriculture, highly purified fluacrypyrim is procured for specialized biomedical research as a potent inhibitor of STAT3 activation. It is used in in vitro models to study the induction of cell cycle arrest and apoptosis in cancer cells, providing a unique chemical probe for p53-PUMA signaling pathways [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
IMM in apple/citrus orchards
Predatory mite selectivity (N. womersleyi)
Immature survival and fecundity endpoints
Tea plantation mite control
P. persimilis life-stage conservation
Adult and immature survival at field-relevant rates
Resistance management rotations
Distinct complex III target site
Cross-resistance genetic divergence vs. Group 25/20D
Novel acaricide R&D benchmarking
Established baseline potency reference
LC50 comparator in P. citri/T. cinnabarinus bioassays

XLogP3

4.1

Hydrogen Bond Acceptor Count

10

Exact Mass

426.14025626 Da

Monoisotopic Mass

426.14025626 Da

Heavy Atom Count

30

UNII

FHJ1L9VJTH

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

229977-93-9

Wikipedia

Fluacrypyrim

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